[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Description
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetic acid moiety at position 2. This scaffold is notable for its structural similarity to bioactive molecules targeting enzymes such as VEGFR-2 and aldose reductase, as well as antimicrobial and anticancer agents .
Synthesis:
The compound is typically synthesized via multi-step routes. For example, ethyl (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide is hydrolyzed with hydrazine hydrate to form the corresponding acetohydrazide intermediate, which is further functionalized to yield the acetic acid derivative . Reaction yields for analogous compounds range from 54% to 95%, depending on substituents and reaction conditions .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIIMUBXSVTNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428683 | |
| Record name | [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878259-69-9 | |
| Record name | [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imidazo[2,1-b]thiazole Core
- Starting Materials: 2-Aminothiazole derivatives are reacted with α-halocarbonyl compounds (e.g., 2-bromoacetophenones).
- Reaction Conditions: The reaction is typically performed in acetone or ethanol under reflux for several hours (e.g., 8 hours) to facilitate cyclization.
- Mechanism: The nucleophilic amino group of 2-aminothiazole attacks the electrophilic α-halocarbonyl compound, leading to ring closure and formation of the imidazo-thiazole system.
Introduction of the 4-Fluorophenyl Group
- Method: The 4-fluorophenyl group is introduced via the use of substituted 2-bromoacetophenones bearing the fluorine atom at the para position.
- Reagents: Substituted 2-bromoacetophenones with a 4-fluoro substituent are used directly in the cyclization step.
- Alternative Fluorination: In some protocols, fluorination of the phenyl ring is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Functionalization to Acetic Acid Derivative
- Hydrolysis: The ester or halide intermediates are hydrolyzed under basic conditions (e.g., reflux in ethanol-water with sodium hydroxide or ammonium hydroxide) to yield the acetic acid functionality.
- Acidification: The reaction mixture is acidified (e.g., with 2M HCl) to precipitate the acetic acid derivative.
- Purification: The product is isolated by filtration, washing, and drying to obtain the pure acid.
- Hydrazide and Hydrazone Derivatives: The acetic acid derivative can be converted to hydrazides by refluxing with hydrazine hydrate in ethanol, which can further react with isothiocyanates to form hydrazone derivatives. This pathway is useful for generating analogs for biological testing.
- Coupling Reactions: The imidazo-thiazole core can be coupled with other heterocycles (e.g., indole derivatives) via condensation reactions using bases like potassium carbonate in solvents such as dimethylformamide (DMF).
- Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors may be employed to improve reaction control and scalability.
| Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-Aminothiazole + 4-fluoro-2-bromoacetophenone | Acetone or EtOH | Reflux (~80°C) | 8 h | Formation of imidazo-thiazole ring |
| Hydrolysis | NaOH or NH4OH | EtOH-H2O mixture | Reflux | 0.5 h | Conversion to acetic acid |
| Acidification | HCl (2M) | — | Room temp | — | Precipitation of acid |
| Hydrazide formation | Hydrazine hydrate | EtOH | Reflux | Several hours | For derivative synthesis |
| Coupling | Indole derivatives + base (K2CO3) | DMF | Reflux | 12 h | For complex molecule synthesis |
- Yields for the cyclization and hydrolysis steps typically range from 62% to 85%, depending on the purity of starting materials and reaction conditions.
- The use of substituted bromoacetophenones allows direct incorporation of the fluorophenyl group, simplifying the synthesis.
- Purification by recrystallization or column chromatography (silica gel treated with triethylamine) ensures high purity.
- The hydrazide and hydrazone derivatives derived from the acetic acid compound show promising biological activities, indicating the synthetic route's utility for medicinal chemistry.
The preparation of [6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid is well-established through the cyclization of 2-aminothiazole with 4-fluoro-substituted α-bromoacetophenones, followed by hydrolysis to the acetic acid. The process is amenable to modifications for derivative synthesis and scale-up. Reaction conditions are mild and yield efficient production of the target compound, which serves as a valuable scaffold in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antiproliferative agent against various cancer cell lines . It has been tested for its efficacy against renal, breast, colon, ovarian, and prostate cancer cell lines, often showing superior potency compared to standard drugs like Sorafenib .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further drug development and clinical trials.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways that are essential for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the function of tyrosine kinases and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid are influenced by the electronic and steric effects of substituents on the phenyl ring and the heterocyclic core. Below is a comparative analysis with structurally related derivatives:
Key Trends:
Electron-Withdrawing Groups (Cl, Br, NO₂, F): Enhance binding affinity to targets like VEGFR-2 by increasing electrophilicity . Improve antimicrobial activity (e.g., 4-NO₂ derivatives show superior antifungal effects) .
Electron-Donating Groups (OCH₃) :
Fluorine-Specific Effects :
- The 4-fluorophenyl derivative exhibits enhanced metabolic stability compared to chlorophenyl analogs, making it a preferred scaffold for prodrug development .
Biological Activity
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS No. 878259-69-9) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C11H8FN3S
- Molecular Weight : 233.26 g/mol
- CAS Number : 878259-69-9
- IUPAC Name : 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-ylacetic acid
Biological Activity Overview
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of biological activities including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its cytotoxic properties against various cancer cell lines.
Antitumor Activity
Studies have shown that compounds containing the imidazo[2,1-b][1,3]thiazole moiety can significantly inhibit the proliferation of cancer cells. For instance:
- Cytotoxicity : It has demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [6-(4-Fluorophenyl)...] | MDA-MB-231 | 1.65 |
| Related Imidazo Compounds | Various | 1.4 - 4.2 |
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by affecting cell cycle progression and promoting mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group and the thiazole ring are critical for enhancing the biological activity of this compound. Modifications to these structures can significantly impact their potency:
- Fluorine Substitution : The introduction of fluorine enhances electron-withdrawing properties which may increase binding affinity to target proteins.
Key Findings from Research
Several studies have reported findings relevant to the biological activity of imidazothiazole derivatives:
- Antiproliferative Effects : Compounds similar to [6-(4-Fluorophenyl)...] have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Mechanistic Insights : Detailed analyses using assays such as Annexin V-FITC and DAPI staining have confirmed apoptotic pathways activated by these compounds .
Case Studies
A notable study investigated a series of imidazothiazole derivatives including [6-(4-Fluorophenyl)...], demonstrating significant activity against breast cancer cell lines:
- Study Results :
- Cell Lines Tested : MDA-MB-231 and MCF-7.
- Findings : Induced G0/G1 phase arrest and apoptosis with an IC50 value of 1.65 µM for MDA-MB-231 cells.
Q & A
Q. What are the common synthetic routes for [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid and its derivatives?
The compound is typically synthesized via cyclization reactions. For example, ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide is formed by refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol. Subsequent reactions with hydrazine hydrate yield acetohydrazide derivatives, which can further react with isothiocyanates to form thioamide derivatives . Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) is an eco-friendly method for synthesizing fused imidazo[2,1-b]thiazole derivatives with yields of 90–96% .
Q. How are imidazo[2,1-b]thiazole derivatives characterized post-synthesis?
Characterization involves spectroscopic methods:
- IR spectroscopy to confirm functional groups (e.g., C=O, N-H).
- ¹H/¹³C NMR to analyze aromatic protons and substituent environments.
- Mass spectrometry for molecular weight validation.
- Elemental analysis to verify purity . Thin-layer chromatography (TLC) with UV detection is used to monitor reaction progress .
Q. What preliminary biological assays are used to screen imidazo[2,1-b]thiazole compounds?
Initial screening includes:
- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains.
- Antioxidant activity : DPPH radical scavenging assays to measure free radical inhibition (e.g., 60–97% inhibition observed for 3-aryl derivatives) .
- Acetylcholinesterase inhibition : Spectrophotometric methods to assess enzyme activity modulation .
Advanced Research Questions
Q. How is cytotoxic activity evaluated for imidazo[2,1-b]thiazole derivatives?
The National Cancer Institute’s (NCI) protocols are followed:
- Primary screening : 3-cell line (e.g., leukemia, lung, breast cancer) testing at a single dose (10 µM). Compounds with >50% growth inhibition advance to full-panel testing.
- Secondary screening : Dose-response studies across 60 human tumor cell lines (e.g., prostate PC-3, breast MDA-MB-231). For example, compound 3c showed log₁₀GI₅₀ < -8.00 against PC-3, indicating high potency .
Q. What structural features enhance antioxidant activity in these compounds?
- Phenol substituents : Derivatives like 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol exhibit 97% DPPH inhibition due to radical stabilization via resonance.
- Electron-withdrawing groups : 4-Fluorophenyl derivatives show moderate activity (89% inhibition), while methoxy groups reduce efficacy (92% vs. 97%) .
Q. How do structural modifications impact antitumor activity?
- Chlorophenyl groups : Enhance VEGFR2 inhibition (e.g., 5l: 5.72% inhibition at 20 µM) and selectivity against MDA-MB-231 (IC₅₀ = 1.4 µM vs. sorafenib’s 5.2 µM).
- Acetamide linkers : Improve cell permeability and target binding, as seen in N-pyridinyl derivatives .
Q. How can contradictory cytotoxicity data across studies be reconciled?
Discrepancies arise from:
- Cell line variability : MDA-MB-231 (breast cancer) may respond differently than HepG2 (liver cancer) due to receptor expression differences.
- Assay conditions : Varying drug concentrations, incubation times, or solvent effects (e.g., DMSO tolerance). Standardized protocols (e.g., NCI guidelines) mitigate these issues .
Q. What computational methods support mechanistic studies of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
